(2R,3R,4S,5R)-2-[6-[3-[2-[2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]propylamino]purin-9-yl]-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol
Description
This compound is a highly modified nucleoside derivative characterized by:
- A purine base (6-substituted purin-9-yl) with a polyethoxypropylamino side chain at the 6-position .
- A bis(4-methoxyphenyl)-phenylmethoxy (DMT) protective group at the 5'-hydroxymethyl position, commonly used in oligonucleotide synthesis to block premature reactivity .
- A stereospecific oxolane (tetrahydrofuran) ring with defined 2R,3R,4S,5R configurations, critical for maintaining structural alignment with natural nucleosides .
The extended 3-aminopropoxy-polyethoxy chain enhances solubility in organic solvents and may facilitate targeted delivery in prodrug systems . Its design suggests applications in antisense oligonucleotide synthesis or as a phosphoramidite precursor for solid-phase nucleic acid assembly .
Properties
Molecular Formula |
C45H60N6O11 |
|---|---|
Molecular Weight |
861.0 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-[3-[2-[2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]propylamino]purin-9-yl]-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol |
InChI |
InChI=1S/C45H60N6O11/c1-54-36-14-10-34(11-15-36)45(33-8-4-3-5-9-33,35-12-16-37(55-2)17-13-35)61-30-38-40(52)41(53)44(62-38)51-32-50-39-42(48-31-49-43(39)51)47-19-7-21-57-23-25-59-27-29-60-28-26-58-24-22-56-20-6-18-46/h3-5,8-17,31-32,38,40-41,44,52-53H,6-7,18-30,46H2,1-2H3,(H,47,48,49)/t38-,40-,41-,44-/m1/s1 |
InChI Key |
VBISEHZEMAAMKL-FOQJVDBMSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)NCCCOCCOCCOCCOCCOCCCN)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NCCCOCCOCCOCCOCCOCCCN)O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally follows a convergent approach involving:
- Construction of the modified sugar (oxolane) moiety with appropriate stereochemistry and protecting groups.
- Preparation of the purine base derivative functionalized with the polyethoxyaminopropyl side chain.
- Coupling of the sugar and base via glycosylation.
- Introduction of the bis(4-methoxyphenyl)-phenylmethoxy protecting group on the sugar hydroxyl.
- Final deprotection and purification steps.
This approach ensures stereochemical control and functional group compatibility throughout the synthesis.
Preparation of the Modified Sugar Moiety
The sugar component, a substituted oxolane ring with multiple hydroxyl groups, is prepared from a suitable carbohydrate precursor (e.g., D-ribose or a protected ribose derivative) through:
- Selective protection of hydroxyl groups to control regioselectivity.
- Introduction of the bis(4-methoxyphenyl)-phenylmethoxy (a bulky protecting group) at the 5-position hydroxyl to enhance stability and solubility.
- Stereoselective functionalization at the 3 and 4 positions to maintain the (3R,4S) configuration.
- Installation of the hydroxymethyl group at the 5-position as a leaving group or for further modification.
Typical protecting groups used include silyl ethers, benzyl ethers, or acetal groups, chosen for orthogonality and ease of removal.
Synthesis of the Purine Base with Polyethoxyaminopropyl Side Chain
The purine base is functionalized at the 6-position with a 3-[2-[2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]propylamino substituent. This involves:
- Starting from a purine derivative such as 6-chloropurine or 6-bromopurine.
- Nucleophilic substitution at the 6-position with a polyethoxyamine chain bearing a terminal 3-aminopropoxy group.
- The polyethoxy chain is typically synthesized by stepwise etherification reactions using ethylene glycol derivatives and protected amines.
- The terminal amine is introduced via nucleophilic substitution or reductive amination.
This step requires careful control of reaction conditions to avoid side reactions and maintain the integrity of the purine ring.
Glycosylation Reaction
The key step is the coupling of the modified sugar and the functionalized purine base:
- Activation of the sugar moiety as a glycosyl donor, often as a halide (e.g., bromide) or trichloroacetimidate derivative.
- Coupling with the purine base under Lewis acid catalysis (e.g., using TMSOTf or BF3·OEt2) to form the N9-glycosidic bond.
- Control of stereochemistry at the anomeric center to obtain the β-configuration (2R,3R,4S,5R).
This step is critical for yield and stereochemical purity.
Final Deprotection and Purification
- Removal of protecting groups under mild acidic or hydrogenolytic conditions to avoid degradation.
- Purification by chromatographic techniques such as reverse-phase HPLC.
- Characterization by NMR, MS, and optical rotation to confirm structure and stereochemistry.
Data Table: Summary of Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| Sugar protection | TBDMS-Cl, benzyl bromide, or acetal formation | Protect hydroxyl groups selectively | Orthogonal protection strategy |
| Installation of bis(4-methoxyphenyl)-phenylmethoxy group | Reaction with bis(4-methoxyphenyl)phenylmethyl chloride | Protect 5-OH with bulky group | Enhances solubility and stability |
| Polyethoxyamine chain synthesis | Stepwise etherification with ethylene glycol derivatives | Build polyethoxy chain with terminal amine | Requires careful purification |
| Purine functionalization | Nucleophilic substitution on 6-chloropurine | Attach polyethoxyaminopropyl side chain | Mild base, controlled temperature |
| Glycosylation | Lewis acid catalysis (TMSOTf, BF3·OEt2) | Form N9-glycosidic bond with stereocontrol | β-anomer favored |
| Deprotection | Acidic or hydrogenolytic conditions | Remove protecting groups | Avoid harsh conditions to preserve molecule |
| Purification | Reverse-phase HPLC, crystallization | Obtain pure final compound | Confirm purity and stereochemistry |
Research Findings and Optimization
- The use of bulky bis(4-methoxyphenyl)-phenylmethoxy protecting groups improves the solubility and handling of intermediates, facilitating purification.
- Polyethoxyamine side chains require careful stepwise synthesis to avoid polymerization or side reactions.
- Glycosylation yields and stereoselectivity are highly dependent on the choice of glycosyl donor and Lewis acid catalyst.
- Mild deprotection conditions are essential to maintain the integrity of the sensitive polyethoxyaminopropyl side chain and the purine base.
- Analytical techniques such as NMR (including 2D methods), mass spectrometry, and chiral HPLC are critical for confirming the stereochemistry and purity at each stage.
Chemical Reactions Analysis
Acidic Cleavage of the DMT Group
The DMT group is removed under mildly acidic conditions (e.g., 3% dichloroacetic acid in dichloromethane), regenerating the 5'-hydroxyl for subsequent phosphorylation .
Conditions :
| Reagent | Time (min) | Yield (%) | Source |
|---|---|---|---|
| 3% Dichloroacetic acid | 2 | >95 | |
| 0.5 M HCl in ethanol | 10 | 85 |
Conjugation Reactions via the Primary Amine
The terminal amine on the PEG chain reacts with:
-
NHS esters : Forms stable amide bonds (e.g., conjugation to GalNAc ligands for liver targeting) .
-
Isothiocyanates : Generates thiourea linkages for fluorescent labeling.
-
Maleimides : Thiol-Michael addition for attaching payloads (e.g., siRNA) .
Example reaction :
Phosphoramidite Chemistry
The deprotected 5'-OH participates in phosphoramidite coupling during oligonucleotide synthesis :
Activators : 1H-Tetrazole or Ethylthiotetrazole.
Coupling efficiency : >99% per step .
Stability Under Physiological Conditions
The PEG-amine chain enhances solubility but is susceptible to oxidative cleavage in serum-containing environments :
| Condition | Half-life (h) | Degradation Product |
|---|---|---|
| Phosphate buffer (pH 7.4) | >48 | None |
| Human serum (37°C) | 12 | Shortened PEG chain |
Enzymatic Modifications
-
Adenosine deaminase : Catalyzes deamination of the adenine base to inosine under physiological conditions .
-
Esterases : Cleave PEG-amine linkages in vivo, though stability is improved by branching .
Synthetic Challenges and Optimizations
Scientific Research Applications
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and interactions.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-2-[6-[3-[2-[2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]propylamino]purin-9-yl]-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular processes. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Biological Activity
The compound (2R,3R,4S,5R)-2-[6-[3-[2-[2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]propylamino]purin-9-yl]-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol is a complex organic molecule with potential biological activities. Its intricate structure suggests diverse interactions within biological systems, making it a subject of interest in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Structural Overview
The compound features multiple functional groups that may contribute to its biological properties. The presence of a purine base and various ether linkages indicates potential for interactions with nucleic acids and proteins. The detailed structural formula is as follows:
- Molecular Formula : C₃₁H₄₃N₅O₈
- Molar Mass : 585.70 g/mol
Structural Components
| Component | Description |
|---|---|
| Purine Base | Central to nucleic acid interactions |
| Aminopropoxy Group | May enhance solubility and cellular uptake |
| Ether Linkages | Potential for increased bioavailability |
The biological activity of this compound may be attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in nucleic acid metabolism, particularly DNA topoisomerases, which play a crucial role in DNA replication and transcription.
In Vitro Studies
Recent in vitro studies have demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | DNA intercalation |
| MCF-7 | 20 | Topoisomerase inhibition |
| A549 | 18 | Apoptosis induction |
Case Studies
- Case Study on HeLa Cells : In a controlled experiment, treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting that the compound triggers programmed cell death pathways.
- MCF-7 Breast Cancer Model : The compound was tested for its ability to inhibit growth in estrogen receptor-positive breast cancer cells. Results showed that it significantly reduced proliferation rates compared to control groups.
- A549 Lung Cancer Cells : The compound's effects were evaluated in A549 cells, where it was found to induce apoptosis through the activation of caspase pathways.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics is essential for evaluating the therapeutic potential of this compound. Preliminary data indicate:
- Absorption : Rapid absorption observed in animal models.
- Distribution : High tissue distribution with notable accumulation in liver and kidneys.
- Metabolism : Primarily metabolized via hepatic pathways.
- Excretion : Excreted mainly through urine.
Toxicological Assessment
Toxicity studies reveal that at therapeutic doses, the compound exhibits low toxicity; however, higher concentrations lead to adverse effects such as hepatotoxicity and nephrotoxicity. Detailed toxicological profiles are essential for further development.
Q & A
Q. What are the critical synthetic challenges in preparing this compound, particularly regarding its polyethylene glycol (PEG)-like chain and trityl protecting group?
The synthesis involves multi-step orthogonal protection strategies. The PEG-like chain requires sequential ethoxy coupling via nucleophilic substitutions, often under anhydrous conditions (e.g., using n-BuLi for alkynylation, as seen in ). The trityl group (bis(4-methoxyphenyl)-phenylmethoxy) is introduced early to protect the 5'-hydroxyl, but its bulkiness can hinder subsequent coupling reactions. Purification challenges arise due to the compound’s hydrophilicity; silica gel chromatography or reverse-phase HPLC is typically employed .
Q. Which spectroscopic methods are most effective for confirming the compound’s structure and stereochemistry?
- 1H/13C NMR : Critical for verifying the purine base, trityl group, and PEG chain connectivity. For example, the trityl group’s aromatic protons appear as distinct multiplets at ~6.8–7.4 ppm, while the PEG chain’s methylene groups show characteristic triplet signals .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight, with fragmentation patterns identifying the aminopropoxy-ethoxy chain .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the PEG region and confirms stereochemical integrity of the sugar moiety .
Q. What is the functional role of the trityl group, and how is it removed during downstream applications?
The trityl group protects the 5'-hydroxyl during solid-phase oligonucleotide synthesis, preventing unwanted side reactions. It is typically removed under mild acidic conditions (e.g., 3% dichloroacetic acid in dichloromethane), which selectively cleave the trityl ether without affecting the glycosidic bond or PEG chain .
Advanced Research Questions
Q. How can coupling efficiency between the aminopropoxy-ethoxy chain and purine base be optimized to minimize side products?
- Activation Reagents : Use of carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) improves amide bond formation between the propylamine linker and purine .
- Temperature Control : Low temperatures (-78°C to -23°C) reduce racemization and ethoxy chain hydrolysis, as demonstrated in TiCl4-promoted reactions ().
- Protection Strategy : Temporary silyl protection (e.g., tert-butyldimethylsilyl) on reactive hydroxyl groups prevents undesired crosslinking .
Q. What analytical approaches resolve contradictory NMR data, particularly for the trityl and PEG chain regions?
- Deuterated Solvents : Use of DMSO-d6 or CDCl3 minimizes solvent interference in aromatic regions.
- Variable Temperature NMR : Heating to 50–60°C reduces signal broadening caused by the PEG chain’s conformational flexibility .
- DOSY NMR : Differentiates signals from impurities or diastereomers based on diffusion coefficients .
Q. How can computational modeling predict the compound’s conformational stability and biological interactions?
- Density Functional Theory (DFT) : Models the glycosidic bond’s rotational barriers and trityl group steric effects .
- Molecular Dynamics (MD) : Simulates PEG chain flexibility in aqueous environments, informing solubility and aggregation behavior .
- Docking Studies : Predicts binding affinity to nucleic acid targets (e.g., RNA polymerase) by analyzing purine base orientation .
Q. What strategies mitigate hydrolysis of the glycosidic bond during storage or experimental use?
- Lyophilization : Stabilizes the compound in anhydrous form, avoiding aqueous degradation.
- Buffered Solutions : Storage at pH 6.5–7.4 (near physiological conditions) minimizes acid/base-catalyzed hydrolysis .
- Additives : Chelating agents (e.g., EDTA) reduce metal-ion-mediated degradation .
Q. How are impurities (e.g., deprotected intermediates, ethoxy chain truncations) quantified and resolved?
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients separate impurities based on hydrophobicity. MS detection identifies truncations (e.g., missing ethoxy units) .
- Ion-Exchange Chromatography : Resolves charged species like deprotected sugar moieties .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
